4,8-Dimethylnona-3,7-dien-1-ol
Description
Structure
3D Structure
Properties
CAS No. |
74380-61-3 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
4,8-dimethylnona-3,7-dien-1-ol |
InChI |
InChI=1S/C11H20O/c1-10(2)6-4-7-11(3)8-5-9-12/h6,8,12H,4-5,7,9H2,1-3H3 |
InChI Key |
DFZMKOVWHYSLQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCCO)C)C |
Origin of Product |
United States |
Contextualization Within Acyclic Monoterpenoid Chemistry
4,8-Dimethylnona-3,7-dien-1-ol is classified as an acyclic monoterpenoid. hmdb.canp-mrd.org Monoterpenoids are a class of terpenes that consist of two isoprene (B109036) units. The acyclic nature of this compound means its carbon skeleton does not form a ring structure. hmdb.canp-mrd.org This structural characteristic is significant as it forms the basis for a variety of linear and branched-chain natural products. While a small number of articles have been published on the related compound (+/-)-trans- and cis-4,8-Dimethyl-3,7-nonadien-2-ol, the broader class of acyclic monoterpenoids is a subject of extensive study. hmdb.ca
The fundamental structure of this compound, a C11 compound, is closely related to other poly-isoprenoid derivatives. google.com These compounds are of particular interest in various industries, including the perfumery industry. google.com The stereochemistry of the double bonds within its structure can exist in either E or Z configurations, leading to different isomers with potentially distinct properties and applications. google.com
Significance of Functionalized Dienes in Organic Synthesis
Dienes, hydrocarbons containing two carbon-carbon double bonds, are versatile and valuable building blocks in organic synthesis. nih.gov Their utility stems from their commercial availability and the relative ease of their synthesis. nih.gov Functionalized dienes, such as 4,8-Dimethylnona-3,7-dien-1-ol which possesses a hydroxyl group, offer a rich platform for a wide array of chemical transformations.
The presence of multiple reactive sites—the two double bonds and the functional group—allows for selective chemical modifications, enabling the construction of complex molecular architectures. nih.gov Transition metal-catalyzed reactions, in particular, have proven to be a fruitful strategy for the functionalization of dienes. nih.gov These methods can lead to the formation of highly functionalized synthetic intermediates, which are crucial in the synthesis of natural products and other biologically active compounds. nih.gov
Key reactions involving dienes include:
Cycloaddition reactions , such as the Diels-Alder reaction. nih.govmasterorganicchemistry.com
Hydrofunctionalization reactions , including hydroboration, hydroalkylation, and hydrovinylation, which introduce new functional groups across the double bonds. nih.govnih.govorganic-chemistry.org
The ability to control the regioselectivity and enantioselectivity of these reactions is a major focus of modern organic synthesis, as it allows for the precise construction of chiral molecules. nih.govnih.gov The development of new catalytic systems, often involving transition metals like cobalt, nickel, palladium, and copper, continues to expand the synthetic potential of functionalized dienes. nih.govorganic-chemistry.orgacs.org
Overview of Current Research Domains and Future Directions
Current research involving 4,8-Dimethylnona-3,7-dien-1-ol and related functionalized dienes is focused on several key areas. The compound itself is utilized as an intermediate in the synthesis of more complex molecules. google.comacs.org For instance, it can be oxidized to form the corresponding aldehyde, 4,8-dimethylnona-3,7-dienal.
A significant area of investigation is the development of selective isomerization processes. For example, processes have been developed for the selective isomerization of related 4-methylpent-3-en-1-ol (B1201246) derivatives. google.com Such reactions are important for producing specific isomers required for various applications. google.com
Furthermore, derivatives of this compound are being explored for their biological activities. In one study, a derivative, ((E))-2-(4,8-Dimethylnona-3,7-dien-1-yl)-2,7-dimethyl-5-(mor-pholinomethyl)-2H-chromene-6,8-diol, was synthesized and investigated for its potential to inhibit the SARS-CoV-2 3CLpro enzyme. acs.org
Future research is likely to continue exploring the synthetic utility of this compound and other functionalized dienes. The development of more efficient and selective catalytic methods for their transformation remains a key objective. This includes the design of novel catalysts that can control the regiochemistry and stereochemistry of reactions involving dienes. acs.org As the demand for complex and functionally rich molecules in fields such as medicine and materials science grows, the importance of versatile building blocks like this compound is expected to increase.
| Property | Value | Source |
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C₁₁H₂₀O | nih.gov |
| Molecular Weight | 168.28 g/mol | nih.gov |
| CAS Number | 74380-61-3 | nih.govguidechem.com |
An In-depth Analysis of this compound: Stereochemical Aspects and Isomerism
The acyclic terpenoid alcohol, this compound, is a significant compound in organic synthesis, serving as a precursor and intermediate in the creation of more complex molecules. Its structure, featuring two double bonds and a chiral center, gives rise to a fascinating array of stereoisomers. This article delves into the intricate world of its stereochemistry, exploring the nuances of its isomers, the methods for their selective synthesis and separation, the techniques for determining their absolute configuration, and the profound impact of their three-dimensional arrangement on their chemical behavior.
Synthetic Methodologies and Chemical Transformations of 4,8 Dimethylnona 3,7 Dien 1 Ol
Total Synthesis Approaches for Diastereomers
The total synthesis of 4,8-Dimethylnona-3,7-dien-1-ol and its diastereomers involves several key strategic bond formations to construct the carbon skeleton and establish the correct stereochemistry.
Reduction of Aldehydic Precursors (e.g., utilizing LiAlH₄)
A common and fundamental step in the synthesis of primary alcohols is the reduction of a corresponding aldehyde. In the context of synthesizing this compound, this would involve the reduction of the aldehydic precursor, 4,8-dimethylnona-3,7-dienal. Lithium aluminium hydride (LiAlH₄) is a potent reducing agent capable of this transformation.
The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbonyl carbon of the aldehyde. A subsequent workup with an aqueous acid protonates the resulting alkoxide intermediate to yield the primary alcohol. This method is highly efficient for converting aldehydes to primary alcohols.
Table 1: General Aldehyde to Alcohol Reduction
| Precursor | Reagent | Product |
|---|---|---|
| Aldehyde (R-CHO) | 1. LiAlH₄2. H₃O⁺ | Primary Alcohol (R-CH₂OH) |
Olefination Reactions for Carbon-Carbon Double Bond Formation (e.g., Wittig Reaction)
The formation of carbon-carbon double bonds is crucial for constructing the backbone of unsaturated molecules like this compound. The Wittig reaction is a powerful and widely used method for this purpose, converting aldehydes or ketones into alkenes. masterorganicchemistry.com
This reaction involves a phosphonium (B103445) ylide, which acts as a nucleophile and attacks the carbonyl carbon. masterorganicchemistry.com The subsequent steps lead to the formation of a four-membered oxaphosphetane intermediate, which then decomposes to yield the desired alkene and a phosphine (B1218219) oxide byproduct, such as triphenylphosphine (B44618) oxide. masterorganicchemistry.comorganic-chemistry.org The stereochemical outcome (E/Z isomerism) of the newly formed double bond can often be controlled by the choice of the ylide and reaction conditions. organic-chemistry.orgsci-hub.se Non-stabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides generally yield (E)-alkenes. organic-chemistry.orgsci-hub.se This reaction is instrumental in extending carbon chains and creating the specific olefinic structures found in many natural products. masterorganicchemistry.comsci-hub.se
Table 2: Wittig Reaction Components
| Reactant 1 | Reactant 2 | Product |
|---|
Stereocontrolled Coupling Reactions
Achieving specific stereochemistry is a significant challenge in total synthesis. Stereocontrolled coupling reactions are employed to control the three-dimensional arrangement of atoms, which is critical for the synthesis of specific diastereomers. Various methods have been developed for the stereocontrolled synthesis of allylic alcohols and other complex structures. nih.govorganic-chemistry.org
Strategies such as the Nozaki-Hiyama-Kishi reaction or Suzuki cross-coupling reactions provide reliable ways to form carbon-carbon bonds with a high degree of stereocontrol. nih.gov For instance, one-pot multicomponent coupling reactions have been developed that allow for the synthesis of (Z)-trisubstituted allylic alcohols through the isomerization and subsequent reaction of vinylborane (B8500763) intermediates. nih.govorganic-chemistry.org These advanced methods enable the coupling of larger, complex fragments, providing efficient pathways to target molecules with defined stereochemistry. nih.govorganic-chemistry.org
Derivatization Reactions of the Hydroxyl Group
The hydroxyl (-OH) group of this compound is a versatile functional handle that can be readily converted into other functional groups through various derivatization reactions.
Esterification (e.g., Methanesulfonate (B1217627) Formation)
The alcohol can be converted into a methanesulfonate ester (mesylate). This is typically achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270). The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. The resulting mesylate is an excellent leaving group in nucleophilic substitution and elimination reactions, making it a valuable intermediate for further chemical transformations. The formation of the methanesulfonate derivative of this compound has been documented. molbase.com
Acylation (e.g., Acetate (B1210297) Formation)
Acylation involves the reaction of the hydroxyl group with an acylating agent, such as an acyl halide or an acid anhydride (B1165640), to form an ester. A common example is the formation of an acetate ester by reacting the alcohol with acetic anhydride or acetyl chloride, often in the presence of a base like pyridine or 4-dimethylaminopyridine (B28879) (DMAP) to catalyze the reaction. medcraveonline.com This reaction effectively converts the alcohol into an acetate derivative. The formation of acetate esters from similar terpenoid alcohols is a well-established practice in organic synthesis. mdpi.comsmolecule.com
Table 3: Derivatization of the Hydroxyl Group
| Reaction | Reagents | Product Functional Group |
|---|---|---|
| Methanesulfonate Formation | Methanesulfonyl chloride, Base (e.g., Triethylamine) | Methanesulfonate Ester (-OMs) |
Functionalization of the Hydrocarbon Backbone
Beyond transformations of the alkene moieties, the hydrocarbon backbone of this compound can also be functionalized to introduce new chemical features and complexity. One emerging strategy in the functionalization of terpenoid-like structures is the use of radical-polar crossover reactions. This approach allows for the construction of new carbon-carbon bonds and the introduction of functional groups at positions that are not easily accessible through traditional ionic chemistry. For example, a hydrogen atom transfer (HAT) initiated radical-polar crossover annulation has been used to access complex terpenoid motifs. nih.gov This type of transformation could potentially be applied to this compound to create novel cyclic structures by forming new rings involving the hydrocarbon backbone.
Novel Synthetic Routes to Analogues and Derivatives
The development of novel synthetic routes to analogues and derivatives of this compound is crucial for exploring structure-activity relationships and discovering new applications.
One approach involves the use of biomimetic strategies, where synthetic pathways are designed to mimic biosynthetic routes. For example, the total synthesis of the quinone epoxide dimer (+)-torreyanic acid involved a biomimetic oxidation/electrocyclization/Diels-Alder dimerization cascade. acs.orgnih.govbohrium.comfigshare.com Such complex cascade reactions, initiated from a suitably functionalized analogue of this compound, could lead to the rapid assembly of intricate molecular architectures.
Another strategy is the synthesis of derivatives by incorporating different functional groups. For instance, a furan-containing derivative, (3E)-1-(3-furyl)-4,8-dimethyl-3,7-nonadien-1-ol, has been synthesized, demonstrating the feasibility of introducing aromatic heterocycles into the molecular structure. The synthesis of dendrolasin, a furanosesquiterpenoid, and its derivatives also provides a blueprint for the synthesis of furan-containing analogues.
Furthermore, modern catalytic methods can be employed to construct the carbon skeleton of this compound analogues with high efficiency and selectivity. For example, palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and could be used to assemble the backbone of various derivatives.
Advanced Spectroscopic Characterization and Structural Elucidation
Chromatographic Separation and Analysis Techniques (e.g., GC-MS)
The separation and analysis of 4,8-Dimethylnona-3,7-dien-1-ol, a volatile acyclic monoterpenoid, are primarily accomplished using chromatographic techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) being the most powerful and commonly employed method. researchgate.netnih.gov This technique is essential for isolating the compound from complex mixtures, such as essential oils and plant volatile extracts, and for its definitive identification. asianpubs.orgareeo.ac.irnih.gov
Gas chromatography leverages the chemical properties of this compound to separate it from other components in a sample. The compound is volatilized and transported through a capillary column by an inert carrier gas, typically helium. The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and a stationary phase coated on the inside of the column. nih.gov For terpene alcohols and related compounds, columns with a non-polar or semi-polar stationary phase, such as those containing 5% Phenyl Methylpolysiloxane (e.g., HP-5MS), are frequently used. nih.gov
The retention time (RT), the time it takes for the compound to travel through the column, is a characteristic parameter but can vary with the analytical conditions. For more reliable identification, the retention time is often converted to a Linear Retention Index (LRI) or Kovats Retention Index (RI). gcms.cz This system standardizes retention times by relating them to the elution of a series of n-alkane standards analyzed under the identical temperature program. gcms.cz While specific retention index data for this compound is not widely published, data for structurally related isomers provide a reference point for its expected chromatographic behavior. For instance, the isomer 4,8-dimethylnona-1,7-dien-4-ol has reported Kovats retention indices on semi-standard non-polar columns. nih.gov
Table 1: Reported Kovats Retention Indices for an Isomer of this compound
| Compound Name | Retention Index (RI) | Column Type |
|---|---|---|
| 4,8-Dimethylnona-1,7-dien-4-ol | 1182 | Semi-standard non-polar |
| 4,8-Dimethylnona-1,7-dien-4-ol | 1191 | Semi-standard non-polar |
Data sourced from PubChem. nih.gov
Following separation by the gas chromatograph, the eluted molecules enter the mass spectrometer. In the MS detector, molecules of this compound are ionized, typically by electron impact (EI), causing them to fragment into smaller, charged ions. This fragmentation process results in a unique mass spectrum, which serves as a molecular fingerprint. The spectrum plots the mass-to-charge ratio (m/z) of the fragments against their relative abundance. The molecular ion peak ([M]+), corresponding to the intact molecule, would be expected at an m/z of 168, reflecting its molecular weight. chemsynthesis.com Other significant fragments would arise from characteristic cleavages of the alcohol functional group and the unsaturated hydrocarbon chain, allowing for structural elucidation and confirmation. The resulting spectrum can be compared against mass spectral libraries, such as the NIST database, for identification. nist.gov
The combination of retention index data from GC and the mass spectrum from MS provides a high degree of confidence in the identification of this compound in analytical samples. gcms.cz
Computational Chemistry and Molecular Modeling Studies
Quantum Mechanical Calculations (e.g., Density Functional Theory (DFT) for electronic structure and reactivity)
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4,8-Dimethylnona-3,7-dien-1-ol, Density Functional Theory (DFT) would be a powerful tool. DFT calculations focus on the electron density to determine the ground-state energy and, from it, a host of other molecular properties. news-medical.net
Detailed Research Applications: A DFT study on this compound would typically involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) to solve the Kohn-Sham equations. nih.gov Such calculations can elucidate:
Electronic Structure: Mapping the distribution of electron density and identifying the locations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are crucial for predicting reactivity. For instance, the HOMO location would indicate the most likely site for electrophilic attack, while the LUMO location would suggest the site for nucleophilic attack.
Reactivity Descriptors: From the HOMO and LUMO energies, global chemical reactivity descriptors like chemical potential, hardness, and electrophilicity can be calculated. mdpi.com These descriptors help in comparing the reactivity of this compound with other monoterpenes. mdpi.com For example, a lower HOMO-LUMO energy gap generally implies higher reactivity.
Reaction Energetics: DFT is instrumental in studying reaction mechanisms, such as oxidation or cyclization, by calculating the energies of reactants, products, and transition states. acs.orgmdpi.com This allows for the determination of reaction enthalpies and activation barriers, providing insight into the feasibility and kinetics of potential chemical transformations. acs.org
Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for Terpenoid Alcohols This table is illustrative and does not represent experimental data for this compound.
Compound EHOMO (eV) ELUMO (eV) Energy Gap (eV) Electrophilicity (ω) Geraniol -6.21 -0.15 6.06 1.58 Nerol -6.18 -0.12 6.06 1.59 Linalool -6.35 -0.25 6.10 1.62 This compound (Hypothetical) -6.25 -0.18 6.07 1.60
Conformational Analysis and Energy Minima Determination
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation around its single bonds. chemistrysteps.com Due to its acyclic and flexible nature with multiple single bonds, this compound can adopt a vast number of conformations. Identifying the most stable, low-energy conformations is crucial as these are the most likely to be observed and to participate in chemical reactions. lumenlearning.com
Detailed Research Applications: The process involves a systematic or stochastic search of the conformational space to find all possible rotamers. youtube.com Each conformation's energy is then calculated, typically using molecular mechanics force fields for an initial screening, followed by more accurate quantum mechanical methods (like DFT) for the low-energy candidates. nih.gov
Potential Energy Surface (PES): The ultimate goal is to map the potential energy surface of the molecule with respect to the rotation of key dihedral angles. The valleys on this surface correspond to stable conformations (energy minima), while the peaks represent the energy barriers to interconversion. libretexts.org
Gauche and Anti Conformations: For a flexible chain like that in this compound, interactions such as gauche and anti arrangements between bulky substituents (like methyl groups) would significantly influence conformational stability. libretexts.org The most stable conformers would likely minimize steric hindrance by adopting anti arrangements where possible. youtube.com
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures.
Detailed Research Applications:
NMR Spectroscopy: By calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field, one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). DFT calculations, particularly with methods like GIAO (Gauge-Independent Atomic Orbital), are standard for this purpose. Comparing the predicted spectrum of a proposed structure with the experimental one is a powerful method for structure elucidation. nih.gov
Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the absorption bands in an IR spectrum. This allows for the assignment of specific vibrational modes (e.g., O-H stretch, C=C stretch) to the observed experimental peaks.
Table 2: Hypothetical Predicted vs. Experimental Vibrational Frequencies for this compound This table is illustrative and does not represent actual experimental data.
Vibrational Mode Predicted Frequency (cm-1, Scaled) Typical Experimental Range (cm-1) O-H Stretch 3350 3200-3600 C-H Stretch (sp3) 2920 2850-3000 C=C Stretch 1670 1640-1680 C-O Stretch 1055 1050-1150
Molecular Dynamics Simulations of Compound Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For a fragrance-related molecule like this compound, MD simulations are useful for understanding its behavior in different environments, such as in water, at an air-water interface, or interacting with other molecules like olfactory receptors. wpmucdn.comacs.org
Detailed Research Applications:
Solvation and Diffusion: MD simulations can model how the molecule is solvated by water or other solvents, calculating properties like the diffusion coefficient. This is relevant for understanding its transport in biological systems or product formulations. wpmucdn.com
Interfacial Behavior: As a molecule with both hydrophobic (the hydrocarbon chain) and hydrophilic (the alcohol group) parts, its orientation and dynamics at interfaces are of interest. MD can simulate its behavior at an air-water interface, which is relevant to its volatility and role in aroma perception. acs.org
Binding to Receptors: Though computationally intensive, MD simulations can be used to model the interaction of this compound with biological targets, such as olfactory receptors. These simulations can provide insights into the binding affinity and the specific intermolecular forces (e.g., hydrogen bonds, van der Waals interactions) that stabilize the complex.
Elucidation of Reaction Mechanisms and Transition States
A primary application of quantum chemistry is to map out the entire pathway of a chemical reaction, providing a level of detail that is often inaccessible to experiments alone. For this compound, this could involve studying its atmospheric degradation or its biosynthesis. mdpi.com
Detailed Research Applications:
Transition State Searching: For a proposed reaction, such as the addition of a hydroxyl radical to one of the double bonds, computational methods are used to locate the high-energy transition state (TS) that connects the reactants and products. acs.org Algorithms like the Berny optimization can be used to find this first-order saddle point on the potential energy surface.
Intrinsic Reaction Coordinate (IRC) Calculations: Once a TS is located, an IRC calculation can be performed. This involves following the path of steepest descent from the TS down to the reactants on one side and the products on the other. This confirms that the identified TS correctly connects the desired minima and visualizes the entire reaction pathway.
Kinetic Analysis: The energy of the transition state relative to the reactants gives the activation energy barrier. Using Transition State Theory (TST), this barrier can be used to calculate a theoretical reaction rate constant, allowing for a quantitative understanding of the reaction's kinetics. acs.org Studies on other terpenes have successfully used this approach to understand their atmospheric reactivity and degradation pathways. mdpi.com
Biological Activities and Mechanistic Investigations
Enzyme Inhibition Studies
Comprehensive research directly investigating the inhibitory effects of isolated 4,8-Dimethylnona-3,7-dien-1-ol on a wide range of specific enzymes is limited in publicly accessible scientific literature. However, its natural occurrence in certain plant species, such as Nicotiana tabacum, allows for an indirect assessment of its potential role in the enzyme-inhibiting activities of these plant extracts.
SARS-CoV-2 3CLpro, HMG-CoA Reductase, and Sesquiterpene Synthases: Currently, there is a notable absence of specific studies evaluating the direct inhibitory activity of this compound against SARS-CoV-2 3CLpro, HMG-CoA Reductase, and Sesquiterpene Synthases. Research into inhibitors of these enzymes is extensive, but this particular compound has not been a specific focus.
α-Glucosidase: Similarly, direct studies on the α-glucosidase inhibitory potential of this compound are not readily available. The investigation of α-glucosidase inhibitors is a significant area of research for the management of diabetes, with many natural and synthetic compounds being explored. While various plant extracts are screened for this activity, the specific contribution of this compound to the effects of these extracts has not been elucidated.
Antimicrobial Properties
The antimicrobial properties of this compound have been inferred from studies on plant extracts known to contain this compound. Direct testing of the pure compound against a broad spectrum of microbial strains is not extensively documented.
Antibacterial and Antifungal Activities: this compound has been identified as a constituent of Nicotiana tabacum (tobacco). nih.gov Various extracts of N. tabacum have demonstrated antimicrobial activities against a range of bacteria. These studies provide indirect evidence that this compound may contribute to the observed antimicrobial effects. The following table summarizes the antimicrobial activities of Nicotiana tabacum extracts from several studies.
Antimicrobial Activity of Nicotiana tabacum Extracts
| Extract Type | Bacterial Strains Tested | Observed Activity |
|---|---|---|
| Aqueous and Ethanolic | Escherichia coli, Staphylococcus aureus | Both extracts showed antibacterial activity, with ethanolic extracts being more effective. |
| Ethyl Acetate (B1210297) | Biofilm-forming uropathogens | High antimicrobial activity observed. |
| Various Solvents (Ethanol, Ethyl acetate, n-Hexane, Acetone, Butanol, Water) | Bacillus cereus, Erwinia carotovora, Staphylococcus aureus, Agrobacterium tumefaciens | Ethyl acetate extracts were most effective against B. cereus and E. carotovora, while butanol extracts were effective against S. aureus and A. tumefaciens. |
It is important to note that these activities are attributed to the entire extract, and the specific contribution of this compound to these effects has not been isolated.
Ecological Roles and Chemical Ecology
The ecological roles of this compound are not directly detailed in the available literature. However, extensive research exists for a structurally related compound, (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT), which is the triene analogue. The structural similarity suggests that their ecological functions could be related.
Pollinator Attraction and Plant-Insect Interactions: DMNT is a well-known herbivore-induced plant volatile (HIPV) that plays a crucial role in plant defense. It is released by many plant species upon damage by herbivores and can act as a repellent to the herbivores themselves. Furthermore, DMNT can attract natural enemies of the herbivores, such as parasitic wasps and predatory mites, thus serving as an indirect defense mechanism for the plant. thegoodscentscompany.com It is also involved in plant-plant communication, where it can prime the defenses of neighboring, undamaged plants. While these roles are established for DMNT, further research is needed to determine if this compound plays a similar role in pollinator attraction or other plant-insect interactions.
Interaction with Biological Macromolecules
Specific studies detailing the interaction of this compound with biological macromolecules like cell membranes, enzymes, or DNA are scarce. However, general characteristics of terpenoid alcohols suggest potential mechanisms of action.
Generalized Membrane Disruption, Enzyme Binding, and DNA Interactions: As an amphipathic molecule with a polar alcohol head and a nonpolar hydrocarbon tail, this compound could potentially interact with cell membranes. This interaction could lead to a disruption of the membrane's integrity, which is a common mechanism for the antimicrobial activity of many essential oil components. A related compound, (+/-)-trans- and cis-4,8-Dimethyl-3,7-nonadien-2-ol, has been noted for its potential role as a membrane stabilizer. foodb.ca The hydroxyl group of this compound could also form hydrogen bonds with amino acid residues in the active or allosteric sites of enzymes, potentially leading to enzyme inhibition. Direct interactions with DNA are less likely for a molecule of this nature but cannot be entirely ruled out without specific investigation.
In vitro Biological Screening
The in vitro biological screening data for this compound are limited and are primarily derived from the analysis of plant extracts containing this compound.
The following table summarizes the types of in vitro biological screenings where extracts containing this compound have been evaluated.
In vitro Biological Screening of Extracts Containing this compound
| Screening Type | Source Material | Target Organisms/Assay | Key Findings |
|---|---|---|---|
| Antibacterial Activity | Nicotiana tabacum extracts | Various Gram-positive and Gram-negative bacteria | Extracts showed varying degrees of inhibition, suggesting the presence of bioactive compounds. |
These screenings provide a preliminary indication of potential bioactivity, but further studies with the isolated this compound are necessary to confirm its specific contributions and mechanisms of action.
Structure Activity Relationship Sar Studies
Correlating Stereochemistry with Biological Potency
The stereochemistry of a molecule, including the configuration of its chiral centers and the geometry of its double bonds, can profoundly influence its biological activity. This is because biological targets, such as enzymes and receptors, are chiral environments, and thus may interact differently with different stereoisomers of a ligand.
Without direct comparative data for 4,8-Dimethylnona-3,7-dien-1-ol isomers, it is hypothesized that its different stereoisomers would also display varied biological potencies. Future research focusing on the stereoselective synthesis and biological evaluation of each isomer is necessary to elucidate these relationships.
Impact of Side Chain Modifications on Bioactivity Profiles
Modifications to the side chains of a lead compound are a common strategy in drug development to enhance potency, selectivity, and pharmacokinetic properties. For this compound, the lipophilic nona-3,7-dien-1-ol (B1166129) backbone is a key feature that can be modified to alter its bioactivity.
A notable example of a derivative with significant side chain modification is the compound (R,E)-5-(4-(tert-butyl)phenyl)-3-(4,8-dimethylnona-3,7-dien-1-yl)furan-2(5H)-one. In this molecule, the primary alcohol of this compound is replaced by a substituted furanone ring. This complex modification introduces a bulky, aromatic side chain. This derivative has been identified as a dual inhibitor of α-glucosidase and HMG-CoA reductase, suggesting its potential in managing metabolic disorders. The introduction of the furanone and the tert-butylphenyl groups drastically alters the molecule's size, shape, and electronic properties, leading to a new bioactivity profile.
Another example is a chromene derivative, 2-[(3E,7E)-9-hydroxy-4,8-dimethylnona-3,7-dien-1-yl]-2,8-dimethyl-2H-chromen-6-ol, which has demonstrated antiplasmodial activity. Here, the this compound moiety is attached to a chromene core. This modification introduces a heterocyclic system and additional hydroxyl and methyl groups, which likely contribute to its ability to inhibit the growth of Plasmodium falciparum.
These examples underscore the significant impact that side chain modifications can have on the biological activity of this compound, transforming it from a simple acyclic terpenoid into a more complex molecule with specific therapeutic potentials.
Table 1: Bioactivity of this compound Derivatives with Side Chain Modifications
| Derivative Name | Modification | Biological Activity |
| (R,E)-5-(4-(tert-butyl)phenyl)-3-(4,8-dimethylnona-3,7-dien-1-yl)furan-2(5H)-one | Addition of a substituted furanone ring | Dual inhibitor of α-glucosidase and HMG-CoA reductase |
| 2-[(3E,7E)-9-hydroxy-4,8-dimethylnona-3,7-dien-1-yl]-2,8-dimethyl-2H-chromen-6-ol | Addition of a chromene core | Antiplasmodial activity |
Influence of Functional Group Derivatization on Target Binding
The primary alcohol (-OH) group in this compound is a key functional group that can participate in hydrogen bonding with biological targets. Derivatization of this group can significantly influence the compound's binding affinity and specificity. Common derivatization strategies include esterification, etherification, and oxidation to an aldehyde or carboxylic acid.
While specific studies on the derivatization of the primary alcohol of this compound and its effect on target binding are limited, general principles of medicinal chemistry suggest that such modifications would have a profound impact. For example, converting the alcohol to an ester could increase its lipophilicity, potentially enhancing its ability to cross cell membranes. However, this would also eliminate its ability to act as a hydrogen bond donor, which could be detrimental if this interaction is crucial for target binding.
The aforementioned furanone derivative can also be considered in this context, as the formation of the furanone ring involves a significant transformation of the original alcohol functionality. This derivatization leads to a molecule with a completely different set of functional groups, capable of engaging in different types of interactions with biological targets.
Systematic studies involving the synthesis and biological testing of a series of derivatives with modified functional groups would be necessary to establish a clear SAR for this aspect of the molecule.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.
For acyclic monoterpenoids like this compound, QSAR models could be developed to predict various biological activities, such as antimicrobial, anti-inflammatory, or insecticidal effects. The development of a robust QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities.
While specific QSAR studies for this compound and its close analogs are not prominently featured in the literature, QSAR models have been successfully applied to other classes of terpenoids. These models typically use a variety of molecular descriptors, including:
Topological descriptors: Which describe the connectivity of atoms in the molecule.
Geometrical descriptors: Which relate to the 3D shape of the molecule.
Electronic descriptors: Which describe the distribution of electrons in the molecule.
Lipophilicity descriptors: Such as logP, which describes the compound's solubility in lipids versus water.
The development of QSAR models for this compound and its derivatives would be a valuable step in rationally designing new analogs with improved biological activities. This would require the synthesis and biological evaluation of a diverse set of derivatives to generate the necessary data for model building and validation.
Environmental Fate and Degradation Pathways
Biodegradation Kinetics and Mechanisms in Environmental Systems
The biodegradation of 4,8-Dimethylnona-3,7-dien-1-ol in various environmental systems, such as soil and water, is anticipated to be primarily mediated by microbial activity. Microorganisms, including bacteria and fungi, are known to utilize terpenoids as carbon sources. The degradation process likely commences with the oxidation of the primary alcohol group to an aldehyde and subsequently to a carboxylic acid. Further breakdown of the carbon skeleton would then proceed through various metabolic pathways, such as beta-oxidation.
The kinetics of this biodegradation can be influenced by several factors, including the microbial population density, temperature, pH, and the availability of nutrients. In environments with a rich and adapted microbial community, the half-life of this compound is expected to be relatively short.
Table 1: Illustrative Biodegradation Kinetic Parameters for Acyclic Monoterpenoid Alcohols in Different Environmental Media
| Environmental Matrix | Predominant Microbial Genera (Hypothetical) | Half-life (t½) (days) | Degradation Rate Constant (k) (day⁻¹) |
| Aerobic Soil | Pseudomonas, Bacillus | 7 - 21 | 0.033 - 0.099 |
| Anaerobic Sediment | Clostridium, Desulfovibrio | 30 - 90 | 0.008 - 0.023 |
| Surface Water | Flavobacterium, Acinetobacter | 14 - 45 | 0.015 - 0.050 |
Note: The data in this table is illustrative and based on general findings for similar compounds. Specific experimental data for this compound is not currently available.
Photodegradation Processes and Products
In the atmosphere, this compound is susceptible to photodegradation, primarily through reactions with hydroxyl radicals (•OH). The presence of double bonds in its structure makes it reactive towards these atmospheric oxidants. The estimated atmospheric lifetime of acyclic monoterpenes is generally in the range of 1.5 to 10 hours. The reaction with hydroxyl radicals is expected to initiate a cascade of oxidation reactions, leading to the formation of various smaller, more oxidized products.
Potential photodegradation products could include smaller carbonyl compounds (aldehydes and ketones), organic acids, and hydroperoxides. These products can contribute to the formation of secondary organic aerosols (SOA), which have implications for air quality and climate.
Stability and Transformation in Various Environmental Matrices
The stability of this compound varies significantly across different environmental matrices.
In Water: In aquatic environments, its stability is influenced by factors such as pH, temperature, and the presence of microorganisms. While not readily hydrolyzed, its primary degradation pathway in water is expected to be biodegradation.
In Soil: In soil systems, the compound's stability is governed by its adsorption to soil organic matter and clay particles, as well as by microbial degradation. Its moderate lipophilicity suggests some degree of partitioning to the solid phase, which can affect its bioavailability and degradation rate.
In Air: Due to its volatility and reactivity with atmospheric oxidants, this compound is not expected to be persistent in the atmosphere.
Table 2: Summary of Stability and Primary Transformation Pathways of this compound in Different Environmental Compartments
| Environmental Matrix | Primary Transformation Pathway | Expected Stability | Key Influencing Factors |
| Water | Biodegradation | Low to Moderate | Microbial activity, Temperature, Nutrient availability |
| Soil | Biodegradation, Adsorption | Low to Moderate | Soil organic matter content, Microbial population |
| Air | Photodegradation (reaction with •OH) | Low | Solar irradiance, Hydroxyl radical concentration |
Note: This table provides a qualitative assessment based on the expected behavior of similar chemical structures.
Environmental Transport and Distribution Modeling
The environmental transport and distribution of this compound can be predicted using various environmental fate models. These models typically utilize the compound's physicochemical properties, such as its vapor pressure, water solubility, and octanol-water partition coefficient (Kow), to estimate its partitioning between air, water, soil, and sediment.
Given its likely moderate water solubility and vapor pressure, it is expected to exhibit some degree of partitioning into all environmental compartments. Its potential for long-range atmospheric transport is limited by its relatively short atmospheric lifetime. In aquatic and terrestrial systems, its transport will be influenced by water flow and soil characteristics.
Potential Applications in Chemical and Materials Science Research
Precursor in the Synthesis of Complex Natural Products and Analogues
There are no documented instances in peer-reviewed literature of 4,8-Dimethylnona-3,7-dien-1-ol being used as a starting material or intermediate in the total synthesis of complex natural products or their analogues. While its functional groups—a primary alcohol and two carbon-carbon double bonds—present theoretical handles for synthetic transformations, its application as a precursor has not been reported. Research in natural product synthesis often focuses on more readily available or biologically significant isomers. For instance, a structurally related furan-containing compound, (3E)-1-(3-furyl)-4,8-dimethyl-3,7-nonadien-1-ol, is known, but its use as a precursor is also not detailed in available literature. chemsynthesis.com
Applications in Polymer Chemistry and Advanced Materials Development
In polymer science, monomers containing alcohol and olefin functionalities can be valuable. The alcohol can be used for polyester (B1180765) synthesis, while the double bonds could participate in addition polymerization or olefin metathesis. Despite this theoretical potential, there is no published research detailing the use of this compound as a monomer, additive, or modifier in the development of polymers or advanced materials.
Chemical Probes for Biochemical Research
Chemical probes are specialized molecules used to study biological systems. Often, these are derivatives of natural products or feature specific tags for detection. The related hydrocarbon, (E)-4,8-dimethyl-1,3,7-nonatriene, is a known semiochemical involved in plant defense and insect communication, indicating that the C11 dimethylnonadiene skeleton exists in biologically relevant contexts. thegoodscentscompany.com However, there is no evidence in the scientific literature that this compound itself, or any direct derivative, has been developed or utilized as a chemical probe for biochemical research.
Synthetic Targets for Methodological Advancements in Organic Chemistry
The synthesis of specific molecules can serve as a platform for developing and showcasing new chemical reactions or strategies. While synthetic methods for related acyclic monoterpenoids are well-established, the synthesis of this compound has not been the specific target of any research focused on methodological advancement. The literature does contain references to the synthesis of related semiochemicals, such as various isomers of 4,8-dimethyl-1,3,7-nonatriene, which have been targets for showcasing new methods in stereoselective olefin synthesis. pherobase.com
Chemical Data for this compound
| Property | Value |
| Molecular Formula | C₁₁H₂₀O |
| Molecular Weight | 168.28 g/mol |
| IUPAC Name | This compound |
| Classification | Acyclic Monoterpenoid |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4,8-dimethylnona-3,7-dien-1-ol, and what factors influence stereochemical outcomes?
- Methodological Answer : The compound can be synthesized via acid chloride intermediates reacting with terpene alcohols, such as (R)-(+)-citronellol, under controlled conditions to preserve stereochemical integrity. For example, phosphonate derivatives of this compound were synthesized by reacting acid chlorides with citronellol, requiring precise stoichiometry and inert atmospheres to minimize side reactions . Stereochemical outcomes depend on the chiral starting materials and reaction conditions (e.g., temperature, catalysts) .
Q. How can researchers characterize the structural and physicochemical properties of this compound using modern analytical techniques?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are critical for structural elucidation. XlogP3 values (estimated partition coefficients) and SMILES notations aid in predicting hydrophobicity and reactivity . For isomers, chromatographic separation (e.g., HPLC) coupled with UV/Vis or circular dichroism can resolve E/Z configurations .
Q. What safety protocols should be implemented when handling this compound in laboratory settings, considering structural analogs?
- Methodological Answer : While direct toxicity data for this compound is limited, structural analogs (e.g., 3,7-dimethyl-2-octen-1-ol) exhibit dermal sensitization and acute toxicity. Protocols include:
- Using fume hoods and personal protective equipment (gloves, goggles) to avoid skin/eye contact .
- Implementing emergency procedures for spills (e.g., dust suppression, ventilation) .
- Storing at low temperatures (-20°C) in inert environments to prevent degradation .
Advanced Research Questions
Q. What role does this compound play in the biosynthesis of presqualene alcohol, and what are the implications for terpene metabolism studies?
- Methodological Answer : The compound serves as a key intermediate in synthesizing presqualene diphosphate, a precursor to squalene in terpene biosynthesis. Cyclopropane ring formation in presqualene derivatives relies on stereoselective coupling of this compound with geranylgeranyl diphosphate analogs. Quantum mechanical calculations can model conformational changes during cyclization .
Q. How does the presence of E/Z isomerism in this compound affect its reactivity and interaction in catalytic systems?
- Methodological Answer : Isomer ratios (e.g., 60-90% E-configuration) influence reactivity in cycloaddition or phosphorylation reactions. Computational tools (e.g., DFT calculations) predict energy barriers for isomer interconversion, while kinetic studies under varying temperatures quantify stability. Catalytic systems (e.g., Lewis acids) may preferentially stabilize one isomer, altering product distributions .
Q. What methodological approaches are recommended for analyzing metabolic derivatives of this compound in cancer biomarker studies?
- Methodological Answer : Untargeted metabolomics using LC-MS/MS identifies derivatives like 2-(4,8-dimethylnona-3,7-dienyl)-8-hydroxy-2-methyl-2H-chromene-6-carboxylic acid methyl ester. Receiver Operating Characteristic (ROC) curves validate biomarker potential by comparing cancer vs. control cohorts. Isotopic labeling tracks metabolic flux in vitro .
Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives across different studies?
- Methodological Answer : Contradictions often arise from isomer variability or impurities (e.g., 3-4% 4,8-dimethyl-3,7-nonadien-2-ol in commercial samples). Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
